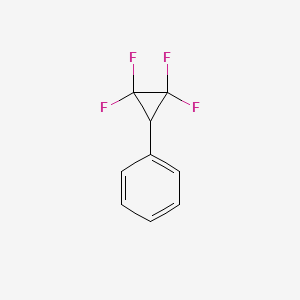

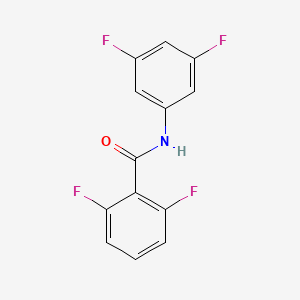

(2,2,3,3-Tetrafluorocyclopropyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

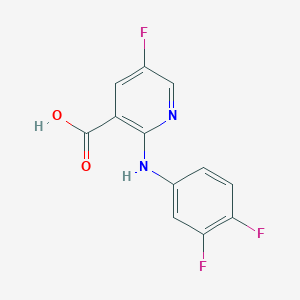

(2,2,3,3-テトラフルオロシクロプロピル)ベンゼンは、分子式C₉H₆F₄の有機化合物です。ベンゼン環に、4つのフッ素原子で置換されたシクロプロピル基が結合しています。

2. 製法

合成経路と反応条件: (2,2,3,3-テトラフルオロシクロプロピル)ベンゼンの合成は、一般的に、適切なベンゼン誘導体をフッ素化されたカルベン前駆体でシクロプロパン化する反応によって行われます。一般的な方法の1つは、ロジウムまたは銅などの遷移金属触媒の存在下で、ベンゼンとフッ素化されたジアゾ化合物との反応です。反応条件は、窒素またはアルゴンなどの不活性雰囲気、室温から中程度の加熱温度などがあります。

工業的生産方法: (2,2,3,3-テトラフルオロシクロプロピル)ベンゼンの工業生産では、同様の合成経路を使用することがありますが、大規模で行います。連続フロー反応器や最適化された反応条件を使用することで、プロセスの効率性と収率を向上させることができます。さらに、蒸留またはクロマトグラフィーなどの精製技術を使用して、高純度の目的物を得ることができます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2,2,3,3-Tetrafluorocyclopropyl)benzene typically involves the cyclopropanation of a suitable benzene derivative with a fluorinated carbene precursor. One common method is the reaction of benzene with a fluorinated diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

化学反応の分析

反応の種類: (2,2,3,3-テトラフルオロシクロプロピル)ベンゼンは、次のようなさまざまな化学反応を起こします。

求電子置換反応: ベンゼン環は、ニトロ化、スルホン化、ハロゲン化などの求電子置換反応を起こすことができます。

求核置換反応: フッ素化されたシクロプロピル基は、特に強い求核剤と求核置換反応を起こす可能性があります。

酸化と還元: 特定の条件下では、化合物を酸化または還元して、異なる生成物を生成することができます。

一般的な試薬と条件:

求電子置換反応: 硝酸、硫酸、ハロゲン(例:塩素、臭素)などの試薬がよく使用されます。

求核置換反応: アルコキシドやアミンなどの強い求核剤が使用されます。

酸化と還元: 過マンガン酸カリウムなどの酸化剤や、水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

求電子置換反応: 生成物には、(2,2,3,3-テトラフルオロシクロプロピル)ベンゼンのニトロ、スルホニル、ハロゲン化誘導体などがあります。

求核置換反応: 置換されたシクロプロピル誘導体。

酸化と還元: 化合物のさまざまな酸化型または還元型。

科学的研究の応用

(2,2,3,3-テトラフルオロシクロプロピル)ベンゼンは、次のような科学研究でいくつかの用途があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。その独特の構造は、反応機構の研究や新しい合成方法の開発において価値があります。

生物学: 生物活性化合物としての可能性について調査されています。そのフッ素化されたシクロプロピル基は、生物学的標的に相互作用することができ、薬物発見と開発の候補となります。

医学: 治療的可能性を探求されています。フッ素化された化合物は、しばしば代謝安定性とバイオアベイラビリティが向上し、製薬用途にとって魅力的です。

工業: その独自の化学的特性により、ポリマーやコーティングなどの高度な材料の開発に利用されています。

作用機序

(2,2,3,3-テトラフルオロシクロプロピル)ベンゼンの作用機序は、特定の分子標的および経路との相互作用を伴います。フッ素化されたシクロプロピル基は、酵素、受容体、または他の生体分子と強い相互作用を行う可能性があり、さまざまな生物学的効果をもたらします。具体的な作用機序は、特定の用途と標的によりますが、酵素活性または受容体結合の調節を伴うことが多いです。

類似の化合物:

- (2,2,3,3-テトラフルオロシクロプロピル)メタン

- (2,2,3,3-テトラフルオロシクロプロピル)エタン

- (2,2,3,3-テトラフルオロシクロプロピル)プロパン

比較: (2,2,3,3-テトラフルオロシクロプロピル)ベンゼンは、ベンゼン環が存在することによって独特であり、その環は芳香族性を付与し、脂肪族対応体よりも反応性が高くなります。ベンゼン環は、他の類似の化合物では不可能な求電子置換反応を可能にします。さらに、ベンゼン環の芳香族性は、化合物の物理化学的特性に影響を与える可能性があり、他のフッ素化されたシクロプロピル誘導体とは異なります。

類似化合物との比較

- (2,2,3,3-Tetrafluorocyclopropyl)methane

- (2,2,3,3-Tetrafluorocyclopropyl)ethane

- (2,2,3,3-Tetrafluorocyclopropyl)propane

Comparison: (2,2,3,3-Tetrafluorocyclopropyl)benzene is unique due to the presence of the benzene ring, which imparts aromaticity and additional reactivity compared to its aliphatic counterparts. The benzene ring allows for electrophilic aromatic substitution reactions, which are not possible with the other similar compounds. Additionally, the aromatic nature of the benzene ring can influence the compound’s physical and chemical properties, making it distinct from other fluorinated cyclopropyl derivatives.

特性

CAS番号 |

922141-41-1 |

|---|---|

分子式 |

C9H6F4 |

分子量 |

190.14 g/mol |

IUPAC名 |

(2,2,3,3-tetrafluorocyclopropyl)benzene |

InChI |

InChI=1S/C9H6F4/c10-8(11)7(9(8,12)13)6-4-2-1-3-5-6/h1-5,7H |

InChIキー |

XFAYPXWFDIJIOU-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2C(C2(F)F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12628952.png)

![N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12628969.png)

![1-(N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-leucyl)piperidine-4-carboxamide](/img/structure/B12628982.png)

![Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate](/img/structure/B12629014.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-butylurea](/img/structure/B12629017.png)